Welcome to the BenchChem Online Store!
molecular formula C11H13NO2S B8607656 Tetrahydro-2-(4-methoxyphenyl)-4H-1,3-thiazin-4-one CAS No. 82697-79-8

Tetrahydro-2-(4-methoxyphenyl)-4H-1,3-thiazin-4-one

Cat. No. B8607656
M. Wt: 223.29 g/mol
InChI Key: UFWDSXPIWNBPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04407799

Procedure details

A mixture of 13.6 g of p-anisaldehyde and 10.5 g of 3-mercaptopropionic acid amide in 150 ml of benzene was heated at 80° C. for 2 hours. The crystals which separated out after leaving the reaction mixture for a night were collected by filtration and recrystallized from hot benzene to obtain colourless minute aciculates melting at 185.5° to 186.5° C. in an amount of 21 g corresponding to a yield of 94%.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[SH:11][CH2:12][CH2:13][C:14]([NH2:16])=[O:15]>C1C=CC=CC=1>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH:1]2[S:11][CH2:12][CH2:13][C:14](=[O:15])[NH:16]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)=O
Name
Quantity
10.5 g
Type
reactant
Smiles
SCCC(=O)N
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals which separated out
CUSTOM
Type
CUSTOM
Details
after leaving the reaction mixture for a night
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from hot benzene
CUSTOM
Type
CUSTOM
Details
to obtain colourless minute aciculates melting at 185.5° to 186.5° C. in an amount of 21 g corresponding to a yield of 94%

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C2NC(=O)CCS2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.